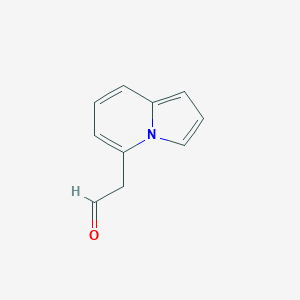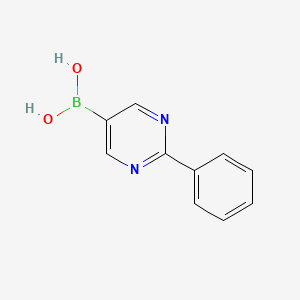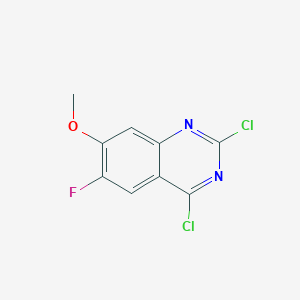
2-(Indolizin-5-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Indolizin-5-yl)acetaldehyde is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural properties and significant biological activities The indolizine core is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Indolizin-5-yl)acetaldehyde typically involves the construction of the indolizine core followed by the introduction of the acetaldehyde group. One common method is the cyclocondensation of pyridine derivatives with suitable electrophiles. For example, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst can yield indolizine derivatives . Another approach involves the cyclization of 2-alkylpyridines with cyanohydrin triflates .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Indolizin-5-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indolizine core can participate in electrophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 2-(Indolizin-5-yl)acetic acid.
Reduction: 2-(Indolizin-5-yl)ethanol.
Substitution: Various substituted indolizine derivatives depending on the electrophile used.
Scientific Research Applications
2-(Indolizin-5-yl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Indolizin-5-yl)acetaldehyde and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The indolizine core can intercalate into DNA, disrupting its function and leading to cell death in cancer cells . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Indole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Quinoline: A heterocyclic compound with a fused benzene and pyridine ring, known for its antimalarial properties.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, used in the synthesis of various pharmaceuticals.
Uniqueness: 2-(Indolizin-5-yl)acetaldehyde is unique due to its specific substitution pattern and the presence of the acetaldehyde group, which imparts distinct reactivity and biological activity compared to other indolizine derivatives .
Properties
CAS No. |
412018-63-4 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-indolizin-5-ylacetaldehyde |
InChI |
InChI=1S/C10H9NO/c12-8-6-10-4-1-3-9-5-2-7-11(9)10/h1-5,7-8H,6H2 |
InChI Key |
LSGVGUJVKBVAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CN2C(=C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)
![[1,2,5]Selenadiazolo[3,4-d]pyrimidine](/img/structure/B13116480.png)

![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)

![4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B13116510.png)

![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)


![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)



